4-(3-Chlorophenyl)piperazine-1-carboximidamide

Description

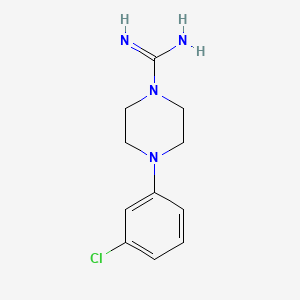

4-(3-Chlorophenyl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C11H15ClN4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3-chlorophenyl group and the carboximidamide functional group makes this compound unique and of interest in various scientific fields .

Properties

CAS No. |

17238-59-4 |

|---|---|

Molecular Formula |

C11H15ClN4 |

Molecular Weight |

238.72 g/mol |

IUPAC Name |

4-(3-chlorophenyl)piperazine-1-carboximidamide |

InChI |

InChI=1S/C11H15ClN4/c12-9-2-1-3-10(8-9)15-4-6-16(7-5-15)11(13)14/h1-3,8H,4-7H2,(H3,13,14) |

InChI Key |

YPUBLDRXHVIFIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Chlorophenyl)piperazine-1-carboximidamide typically involves the reaction of 3-chloroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

4-(3-Chlorophenyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

4-(3-Chlorophenyl)piperazine-1-carboximidamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological and pharmacological effects .

Comparison with Similar Compounds

4-(3-Chlorophenyl)piperazine-1-carboximidamide can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar structure but with an additional chloropropyl group, which may result in different chemical and biological properties.

1-(4-Chlorophenyl)piperazine:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Biological Activity

4-(3-Chlorophenyl)piperazine-1-carboximidamide is a compound belonging to the piperazine derivatives family. Its structure features a piperazine ring substituted with a 3-chlorophenyl group and a carboximidamide functional group. This unique arrangement contributes to its significant biological activity, particularly in modulating neurotransmitter systems, which makes it a candidate for therapeutic applications in psychiatric disorders.

- Molecular Formula : C11H14ClN5

- Molecular Weight : Approximately 238.7166 g/mol

- Structural Features : The compound includes a piperazine ring, a chlorophenyl moiety, and a carboximidamide group, enhancing its lipophilicity and reactivity.

Interaction with Receptor Systems

Research indicates that this compound significantly interacts with adrenergic receptors. These receptors are crucial for neurotransmitter regulation, influencing conditions such as anxiety and depression. The compound has been shown to:

- Modulate adrenergic signaling pathways.

- Influence monoamine oxidase activity, essential for neurotransmitter metabolism.

In Vivo Studies

In vivo studies have demonstrated that administration of this compound can lead to increased norepinephrine levels in brain regions associated with mood regulation. This suggests its potential as a therapeutic agent targeting adrenergic receptors and monoamine oxidase activity for conditions related to neurotransmitter dysregulation.

The mechanism through which this compound exerts its effects involves:

- Binding to Adrenergic Receptors : It binds to specific adrenergic receptors, enhancing their signaling pathways.

- Influencing Neurotransmitter Levels : By modulating the activity of monoamine oxidase, it affects the metabolism of key neurotransmitters like serotonin and norepinephrine.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorophenyl and carboximidamide groups | Modulates neurotransmitter systems |

| 4-(2-Chlorophenyl)piperazine-1-carboximidamide | Chlorine at position 2 on phenyl ring | Similar activity profile |

| N-(4-tert-butylphenyl)-piperazine-1-carboxamide | Tert-butyl group on phenyl ring | Different pharmacological properties |

| N-(3-chloropyridin-2-yl)-piperazine-1-carboxamide | Pyridine ring instead of phenyl | Altered interaction with receptors |

Case Studies and Research Findings

- Therapeutic Applications : The compound has been investigated for its potential use in treating anxiety and depression due to its ability to enhance norepinephrine signaling.

- Analog Development : The carboximidamide functional group allows for various nucleophilic substitution reactions, facilitating the development of analogs with potentially improved efficacy or selectivity in biological systems.

- Safety Profile : Preliminary studies indicate that the compound does not exhibit acute toxicity at high concentrations, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.